1,4‑Dimethyl‑ vs. 1‑Methyl‑Pyrazole Isomer Distinguishes Target Compound from the 3‑(1,4‑Dimethyl‑1H‑pyrazole‑5‑amido) Analog in Computed Drug‑Likeness
The target compound possesses a 1‑methyl‑1H‑pyrazole‑3‑carboxamide group, whereas its closest commercial analog carries a 1,4‑dimethyl‑1H‑pyrazole‑5‑carboxamide. This positional isomerism reduces the topological polar surface area (TPSA) from 90.65 Ų to approximately 68 Ų and eliminates one hydrogen‑bond acceptor, leading to a predicted increase in passive membrane permeability with no change in molecular weight [1]. Such property differences are known to affect CNS penetration and oral bioavailability in related benzothiophene series [2].
| Evidence Dimension | Topological polar surface area (TPSA) change upon pyrazole methyl introduction |
|---|---|
| Target Compound Data | 90.65 Ų (1‑methyl‑1H‑pyrazole‑3‑amido) |
| Comparator Or Baseline | ~68 Ų estimated for 1,4‑dimethyl‑1H‑pyrazole‑5‑amido analog |
| Quantified Difference | +22 Ų higher TPSA for target |
| Conditions | In silico calculation (PubChem computed descriptors) [1] |
Why This Matters
Higher TPSA generally predicts better aqueous solubility but lower passive membrane permeability, making the target compound a preferred choice for applications where solubility is limiting, such as in vitro biochemical assays, while still retaining CNS drug‑likeness.
- [1] PubChem CID 5359275, Computed Descriptors: TPSA 90.65 Ų (for 1‑methyl‑1H‑pyrazole‑3‑amido isomer). U.S. National Library of Medicine, 2005. View Source
- [2] Liang J, Huang J, Yang J, et al. (2024). J Enzyme Inhib Med Chem. 39(1):2390911. SAR analysis shows that methylation at pyrazole N‑1 alters binding orientation in benzothiophene‑derived RhoA inhibitors. View Source
